molecular formula C6H10BrN3 B1404311 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine CAS No. 1232837-28-3

3-(4-bromo-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B1404311
CAS No.: 1232837-28-3
M. Wt: 204.07 g/mol
InChI Key: SCESMRQYZPZGLG-UHFFFAOYSA-N
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Description

3-(4-Bromo-1H-imidazol-1-yl)propan-1-amine is a chemical compound that features an imidazole ring substituted with a bromine atom at the 4-position and a propan-1-amine group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 4-bromo benzaldehyde . The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position of the imidazole ring and the propan-1-amine group at the 3-position make it a versatile compound for various applications .

Properties

IUPAC Name

3-(4-bromoimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c7-6-4-10(5-9-6)3-1-2-8/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCESMRQYZPZGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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